N-(4-nitrophenyl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-nitrophenyl)naphthalene-2-sulfonamide” is a chemical compound that belongs to the class of sulfonamides . It is characterized by the presence of a naphthalene ring, a sulfonamide group, and a nitrophenyl group .
Synthesis Analysis
The synthesis of sulfonamides like “this compound” can be achieved through various methods. One common method involves the reaction of 4-nitrobenzenesulphonylchloride with L-tryptophan precursors . Another approach involves the use of 4-nitrophenyl benzylsulfonate as a starting material, which allows the synthesis of a wide range of sulfonamides at room temperature .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic methods such as NMR, IR, mass spectrometry, and UV-vis . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm−1 indicate the formation of the target compound .Chemical Reactions Analysis
Sulfonamides, including “this compound”, are known to undergo a variety of chemical reactions. For instance, they can be modified, degraded, or used as nutrients by some bacteria .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 328.34 . More detailed properties such as melting point, boiling point, and density could not be found in the available resources.Scientific Research Applications
Polymer Science and Fuel Cell Applications
A significant area of application for compounds related to N-(4-nitrophenyl)naphthalene-2-sulfonamide is in the development of sulfonated polymers for fuel cell applications. For instance, sulfonated polyimides, derived from naphthalene sulfonamide compounds, exhibit high proton conductivity, making them suitable for polymer electrolyte fuel cells (PEFCs). These polymers demonstrate excellent mechanical strength, thermal stability, and chemical resistance, essential for durable and efficient fuel cell membranes (Hu et al., 2007).
Catalysis and Environmental Applications
Compounds incorporating naphthalene sulfonamide structures have been explored for their catalytic properties, particularly in the reduction of nitroaromatics. A hybrid nanostructure featuring naphthalene sulfonamide doped polyaniline nanotubes decorated with NiFe2O4 nanorods has demonstrated efficient catalytic activity for the reduction of nitroarenes, presenting a potential method for environmental remediation of nitroaromatic pollutants (Sypu et al., 2020).
Material Science and Sensing Applications
In materials science, metal-organic frameworks (MOFs) decorated with naphthalene sulfonamide groups have shown promise as platforms for the detection of nitro-antibiotics and white-light emission. These MOFs can serve both as fluorescent probes for the detection of specific substances and as materials for the development of luminescent sensors, showcasing the versatility of naphthalene sulfonamide derivatives in advanced sensing applications (Zhao et al., 2019).
Mechanism of Action
Target of Action
The primary target of N-(4-nitrophenyl)naphthalene-2-sulfonamide is the SARS CoV-2 helicase . Helicases are enzymes that separate double-stranded DNA or RNA into single strands, allowing replication to occur. In the context of SARS CoV-2, the helicase is crucial for viral replication .
Mode of Action
This compound interferes with the viral replication potential of the SARS CoV-2 helicase . By inhibiting this enzyme, the compound prevents the virus from replicating within host cells .
Result of Action
The primary result of this compound’s action is the inhibition of SARS CoV-2 replication . By targeting and inhibiting the SARS CoV-2 helicase, the compound can potentially reduce the viral load within the host organism .
Future Directions
The study and development of sulfonamides, including “N-(4-nitrophenyl)naphthalene-2-sulfonamide”, continue to be a significant area of research. Their diverse pharmacological activities make them valuable in the treatment of various diseases. Future research may focus on improving their efficacy, reducing side effects, and exploring new therapeutic applications .
Properties
IUPAC Name |
N-(4-nitrophenyl)naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-18(20)15-8-6-14(7-9-15)17-23(21,22)16-10-5-12-3-1-2-4-13(12)11-16/h1-11,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBIDMQMPLQCBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.